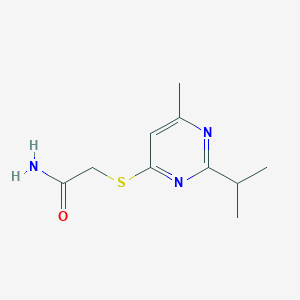
2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide is a heterocyclic compound containing a pyrimidine ring substituted with isopropyl and methyl groups, and a thioacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide typically involves the reaction of 2-isopropyl-6-methylpyrimidine-4-thiol with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetamide, resulting in the formation of the thioacetamide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Potential use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methylpyrimidine-4-thiol: A precursor in the synthesis of 2-((2-Isopropyl-6-methylpyrimidin-4-yl)thio)acetamide.
Thioacetamide: A related compound with a similar thioamide moiety but lacking the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both the pyrimidine ring and the thioacetamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3OS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H15N3OS/c1-6(2)10-12-7(3)4-9(13-10)15-5-8(11)14/h4,6H,5H2,1-3H3,(H2,11,14) |
InChI Key |
FSDTYVZRQKLABT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]propanoic acid](/img/structure/B12199407.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12199420.png)
![6-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]-5-sulfanylidene-hexahydroimidazolidino[1,5-c][1,3]thiazol-7-one](/img/structure/B12199429.png)
![4-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B12199437.png)
![6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12199439.png)

![N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide hydrochloride](/img/structure/B12199449.png)
![6,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide](/img/structure/B12199458.png)
![N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12199460.png)
![N,N'-[(2-fluorophenyl)methanediyl]dibenzamide](/img/structure/B12199466.png)
![6,8-dichloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12199474.png)
